2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

Description

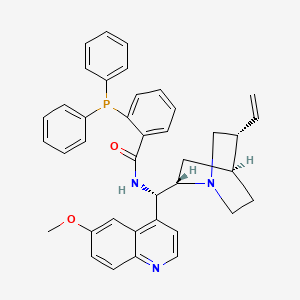

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide (CAS: 1630973-03-3) is a chiral organophosphine compound with a molecular formula of C₃₉H₃₈N₃O₂P and a molecular weight of 611.71 g/mol. Its structure features:

- A diphenylphosphino group attached to a benzamide backbone.

- A 6-methoxyquinolin-4-yl moiety, which enhances electronic modulation and steric bulk.

- A vinyl-substituted quinuclidine core with (1S,2S,4S,5R) stereochemistry, critical for asymmetric catalysis.

- A stereochemically defined methyl linkage connecting the quinoline and quinuclidine units.

This compound is used as a chiral ligand in asymmetric synthesis, particularly in transition-metal-catalyzed reactions. Its storage requires protection from light and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation .

Properties

Molecular Formula |

C39H38N3O2P |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

2-diphenylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |

InChI |

InChI=1S/C39H38N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h3-20,22,25,27-28,36,38H,1,21,23-24,26H2,2H3,(H,41,43)/t27-,28-,36-,38-/m0/s1 |

InChI Key |

AXFIWPFNGAOZKQ-KGNYWXMYSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of chiral ligands derived from cinchona alkaloids. Below is a systematic comparison with structural analogs:

Substituent Variations on the Quinuclidine Core

Notes:

- The vinyl group in the target compound introduces rigidity and π-orbital interactions, favoring enantioselectivity in sterically demanding reactions.

Phosphine Group Modifications

Notes:

- Bis(3,5-di-tert-butylphenyl)phosphino () significantly increases steric bulk, improving selectivity in asymmetric allylic alkylation but reducing reaction rates for bulky substrates .

- The target compound’s diphenylphosphino group offers a balance between activity and accessibility, reflected in its moderate price range .

Stereochemical Variations

Notes:

Biological Activity

The compound 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide (CAS No. 1630973-03-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 611.71 g/mol. Its structure features a diphenylphosphino group and a methoxyquinoline moiety, which are believed to contribute to its biological properties.

Structural Formula

Chemical Structure

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The phosphine moiety is known for its ability to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target cells.

- Antioxidant Properties : The methoxyquinoline component may provide antioxidant effects, reducing oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage.

- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits tumor cell growth | |

| Antioxidant | Reduces oxidative stress | |

| Enzyme inhibition | Modulates enzyme activity | |

| Neuroprotective | Protects neuronal cells |

Anticancer Activity

In a study conducted by researchers investigating the anticancer properties of quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another study focused on the neuroprotective effects of methoxyquinoline derivatives highlighted that these compounds could mitigate neuronal damage caused by oxidative stress. The results indicated a significant reduction in markers of neurodegeneration when treated with similar compounds .

Enzyme Interaction Studies

Research into the enzyme inhibition profile revealed that the phosphine group could effectively inhibit certain kinases involved in cancer progression. This inhibition was shown to disrupt signaling pathways critical for tumor growth and survival .

Q & A

Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?

The synthesis requires precise stereochemical control at multiple chiral centers, including the quinuclidine and quinoline moieties. Key steps include:

- Chiral auxiliary use : Employing enantiopure starting materials (e.g., (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl derivatives) to ensure stereochemical fidelity .

- Phosphine coordination : Optimizing reaction conditions (e.g., inert atmosphere, low moisture) to prevent oxidation of the diphenylphosphino group .

- Purification : Chromatography or crystallization to isolate the desired enantiomer, validated via chiral HPLC or X-ray crystallography .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological validation involves:

- Spectroscopic analysis : H/C NMR to confirm backbone connectivity and P NMR for phosphine coordination (δ ~20–30 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNOP, exact mass 635.26 g/mol) .

- X-ray crystallography : Resolving stereochemistry at the quinuclidine and quinoline junctions .

Q. What safety protocols are essential for handling this compound?

Based on its reactivity profile:

- Storage : Under argon at –20°C to prevent phosphine oxidation .

- Exposure mitigation : Use PPE (gloves, goggles) and avoid inhalation (P101/P201 protocols) .

- Waste disposal : Neutralize with aqueous HO to oxidize residual phosphine to non-toxic phosphate .

Advanced Research Questions

Q. How does the electronic nature of the diphenylphosphino group influence catalytic activity in cross-coupling reactions?

The phosphine’s electron-donating properties enhance metal-ligand interactions (e.g., Pd or Rh complexes), stabilizing low-valent catalytic intermediates. Comparative studies using bulkier phosphines (e.g., bis(3,5-di-tert-butylphenyl)phosphino analogs) show reduced steric hindrance in this compound, favoring substrate accessibility . Kinetic experiments (e.g., Hammett analysis) can quantify electronic effects on reaction rates .

Q. What experimental strategies resolve contradictions in enantioselectivity data across different catalytic systems?

Conflicting enantioselectivity may arise from solvent polarity or counterion effects. Systematic approaches include:

- Solvent screening : Test polar (MeCN) vs. nonpolar (toluene) solvents to modulate transition-state stabilization.

- Additive studies : Introduce chiral anions (e.g., BINOL-phosphate) to reinforce stereocontrol .

- Computational modeling : DFT calculations to map steric/electronic interactions between the ligand and metal center .

Q. How can researchers optimize ligand design for asymmetric hydrogenation using this compound?

Advanced optimization involves:

- Substituent tuning : Replace the 6-methoxyquinoline group with electron-withdrawing groups (e.g., CF) to enhance metal-to-substrate electron transfer .

- Dynamic kinetic resolution : Pair the ligand with Ir catalysts to exploit non-covalent interactions (e.g., π-stacking) in prochiral substrates .

- High-throughput screening : Test ligand-metal combinations under varied pressures/temperatures to identify optimal enantioselectivity (>90% ee) .

Q. What methodologies assess the compound’s stability under catalytic conditions?

Stability studies should include:

- In situ monitoring : Use P NMR to track phosphine oxidation during catalysis .

- Accelerated aging : Expose the ligand to elevated temperatures (60°C) and O to simulate long-term degradation .

- Recycling tests : Recover the ligand-metal complex via precipitation and measure catalytic efficiency over multiple cycles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.